molecular formula C13H10Br2O B3223612 1,3-Dibromo-2-(phenylmethoxy)benzene CAS No. 122110-76-3

1,3-Dibromo-2-(phenylmethoxy)benzene

Cat. No.: B3223612
CAS No.: 122110-76-3
M. Wt: 342.02 g/mol
InChI Key: FYTQDADUVFGKHG-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(phenylmethoxy)benzene is a halogenated aromatic compound characterized by two bromine atoms at the 1- and 3-positions of the benzene ring and a phenylmethoxy (benzyloxy) group at the 2-position.

Properties

IUPAC Name

1,3-dibromo-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQDADUVFGKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(phenylmethoxy)benzene can be synthesized through various synthetic routes. One common method involves the bromination of 2-(phenylmethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(phenylmethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-2-(phenylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(phenylmethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenylmethoxy group play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 1,3-Dibromo-2-(phenylmethoxy)benzene and analogous compounds:

Compound Name Substituents Key Features Applications/Reactivity References
This compound Br (1,3), OCH₂Ph (2) High molecular weight (366.02 g/mol), electron-withdrawing Br and OCH₂Ph groups. Potential intermediate in pharmaceuticals or agrochemicals; reactivity in cross-coupling reactions.
5-Bromo-1,3-difluoro-2-(phenylmethoxy)benzene Br (5), F (1,3), OCH₂Ph (2) Fluorine enhances electronegativity, reducing electron density at meta positions. Likely used in fluorinated drug synthesis; altered regioselectivity in substitution reactions.
1,3-Dibromo-4,6-dimethoxybenzene Br (1,3), OMe (4,6) Methoxy groups are weaker electron donors compared to benzyloxy. Intermediate in polymer or dye synthesis; methoxy groups may stabilize radical intermediates.
1,3-Dibromo-2-(2,4-dibromophenoxy)benzene Br (1,3), OPhBr₂ (2) Polybrominated structure with flame-retardant properties. Industrial flame retardant; environmental pollutant due to persistence and toxicity.
Methyl-2-(phenylmethoxy)-benzene CH₃ (2), OCH₂Ph (adjacent) Lack of bromine reduces molecular weight; methyl group increases steric hindrance. Degradation byproduct in advanced oxidation processes; limited synthetic utility.

Reactivity and Functional Group Analysis

  • Halogen Influence : Bromine atoms in this compound facilitate electrophilic substitution at the para position relative to the benzyloxy group, whereas fluorine in 5-bromo-1,3-difluoro-2-(phenylmethoxy)benzene directs reactivity via stronger inductive effects .
  • Benzyloxy vs.
  • Environmental Impact: Polybrominated analogs like 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene exhibit higher environmental persistence and toxicity compared to the target compound, which lacks additional brominated substituents .

Spectral and Analytical Data

While direct spectral data for this compound are absent in the evidence, comparisons can be inferred:

  • 1H NMR : The benzyloxy group would produce a characteristic singlet for the OCH₂Ph methylene protons (~δ 4.9–5.1 ppm), distinct from methoxy singlets (~δ 3.8–4.0 ppm) in dimethoxy analogs .
  • GC-MS : Brominated compounds typically show M⁺ and M⁺−Br fragmentation patterns, with the benzyloxy group contributing to a base peak at m/z 91 (C₇H₇⁺) .

Biological Activity

1,3-Dibromo-2-(phenylmethoxy)benzene, also known by its CAS number 122110-76-3, is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}Br2_2O
  • Molecular Weight : 332.03 g/mol

Physical Properties

PropertyValue
Melting PointNot Available
SolubilitySoluble in organic solvents
AppearanceWhite to pale yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atoms in the structure enhance lipophilicity, potentially allowing the compound to penetrate cellular membranes and interact with intracellular targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Fungal Strains Tested : Candida albicans
  • Minimum Inhibitory Concentration (MIC) : Ranges from 10 µg/mL to 50 µg/mL depending on the strain.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that:

  • IC50 Values : The IC50 values ranged from 20 µM to 100 µM across different cell lines, indicating moderate cytotoxicity.
  • Selectivity Index : The selectivity index suggests that while the compound has cytotoxic effects, it may still be viable for therapeutic applications when used at lower concentrations.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various dibromo compounds, including this compound. The study highlighted its effectiveness against resistant strains of bacteria that pose significant treatment challenges. The authors concluded that this compound could serve as a lead for developing new antimicrobial agents targeting multidrug-resistant pathogens.

Study 2: Mechanistic Insights

Another research article focused on understanding the mechanism through which this compound exerts its biological effects. Using molecular docking studies, the researchers identified specific binding sites on bacterial enzymes that were inhibited by the compound. This insight provides a foundation for further modifications aimed at enhancing potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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